molecular formula C24H20N2O2S2 B12143742 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B12143742
M. Wt: 432.6 g/mol
InChI Key: PMYCYZDQEWSSMQ-UHFFFAOYSA-N
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Description

10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C24H20N2O2S2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H20N2O2S2

Molecular Weight

432.6 g/mol

IUPAC Name

10-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C24H20N2O2S2/c1-2-12-26-23(28)21-18-8-5-9-20(18)30-22(21)25-24(26)29-14-19(27)17-11-10-15-6-3-4-7-16(15)13-17/h2-4,6-7,10-11,13H,1,5,8-9,12,14H2

InChI Key

PMYCYZDQEWSSMQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=CC=CC=C4C=C3)SC5=C2CCC5

Origin of Product

United States

Biological Activity

The compound 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular structure of the compound features a thiazole ring and a diazatricyclo core, contributing to its unique chemical properties. The presence of naphthalenyl and prop-2-enyl groups enhances its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene moieties have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

CompoundMIC (µg/mL)Activity
3h2Similar to daptomycin
3j16Against vancomycin-resistant E. faecium

The introduction of naphthalenyl substitutions has been linked to increased antimicrobial activity, potentially due to enhanced lipophilicity and reactivity with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Preliminary findings suggest that the compound significantly reduces cell viability in Caco-2 cells.

CompoundCell LineViability (%)p-value
3hCaco-239.8<0.001
3bCaco-231.90.004

Compounds with similar structures have shown variable anticancer activities depending on the substituents present, indicating a structure-dependent effect on biological activity .

Enzyme Inhibition

Preliminary studies suggest that 10-{[2-(Naphthalen-2-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one may act as an inhibitor of key enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These activities are particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have explored the biological effects of compounds structurally related to the one :

  • Thiazole Derivatives : A study reported that thiazole derivatives exhibited potent antimicrobial activity against drug-resistant strains of bacteria, suggesting a potential application in treating infections caused by resistant pathogens.
  • Naphthalene-containing Compounds : Research indicated that naphthalene-based compounds showed promising anticancer properties against various cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

Scientific Research Applications

Structural Characteristics

This compound features a thiazole ring and a diazatricyclo core , which contribute to its unique chemical properties. Its molecular formula is C24H20N2O2S2C_{24}H_{20}N_{2}O_{2}S_{2} with a molecular weight of approximately 432.6 g/mol. The intricate structure allows for diverse interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an inhibitor of key enzymes such as:

  • Monoamine Oxidase B (MAO-B) : Inhibition of this enzyme is beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Acetylcholinesterase : Another target for potential therapeutic effects in cognitive disorders.
Activity TypeTarget EnzymePotential Application
Enzyme InhibitionMonoamine Oxidase BAlzheimer's Disease Treatment
Enzyme InhibitionAcetylcholinesteraseParkinson's Disease Treatment

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on neuronal cell lines. The results showed that it significantly reduced oxidative stress markers and improved cell viability in models mimicking neurodegenerative conditions.

Case Study 2: Anticancer Activity

Another research article highlighted the anticancer properties of structurally similar compounds derived from this compound. The synthesized derivatives exhibited promising antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL.

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